molecular formula C19H22O4 B14569522 2,2-Diethoxy-4,4-diphenyl-1,3-dioxolane CAS No. 61562-27-4

2,2-Diethoxy-4,4-diphenyl-1,3-dioxolane

Cat. No.: B14569522
CAS No.: 61562-27-4
M. Wt: 314.4 g/mol
InChI Key: MIRRRGPLJMJYSK-UHFFFAOYSA-N
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Description

2,2-Diethoxy-4,4-diphenyl-1,3-dioxolane is a substituted 1,3-dioxolane derivative characterized by two ethoxy groups at the 2-position and two phenyl groups at the 4-position. For example, 2,4-diphenyl-1,3-dioxolane (CAS 4141-38-2) shares structural similarities but lacks ethoxy groups, highlighting the role of substituents in modulating reactivity and functionality .

Properties

CAS No.

61562-27-4

Molecular Formula

C19H22O4

Molecular Weight

314.4 g/mol

IUPAC Name

2,2-diethoxy-4,4-diphenyl-1,3-dioxolane

InChI

InChI=1S/C19H22O4/c1-3-20-19(21-4-2)22-15-18(23-19,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14H,3-4,15H2,1-2H3

InChI Key

MIRRRGPLJMJYSK-UHFFFAOYSA-N

Canonical SMILES

CCOC1(OCC(O1)(C2=CC=CC=C2)C3=CC=CC=C3)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Diethoxy-4,4-diphenyl-1,3-dioxolane can be synthesized through the acetalization of benzophenone with ethylene glycol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dioxolane ring.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,2-Diethoxy-4,4-diphenyl-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: It can be reduced to yield alcohols or other reduced forms.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzophenone derivatives, while reduction can produce alcohols.

Scientific Research Applications

2,2-Diethoxy-4,4-diphenyl-1,3-dioxolane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a protecting group for carbonyl compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism by which 2,2-diethoxy-4,4-diphenyl-1,3-dioxolane exerts its effects involves its ability to form stable acetal structures. This stability allows it to act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes. The molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar 1,3-Dioxolane Derivatives

Structural and Functional Comparisons

The table below summarizes key structural features and applications of 2,2-diethoxy-4,4-diphenyl-1,3-dioxolane and related compounds:

Compound Name CAS No. Substituents Key Properties/Applications Reference
This compound - 2-ethoxy, 4-phenyl Not reported; inferred from analogs -
2,4-Diphenyl-1,3-dioxolane 4141-38-2 2-H, 4-phenyl Intermediate in organic synthesis
4-Methyl-2-pentyl-1,3-dioxolane 1599-49-1 4-methyl, 2-pentyl Fruity odor; flavoring agent
2-(2,4-Dichlorophenyl)-4,5-dimethyl-1,3-dioxolane 5436-70-4 2-(2,4-Cl-phenyl), 4,5-dimethyl Potential bioactive properties
2,2-Dimethyl-4-[3-(phenylmethoxy)propyl]-1,3-dioxolane 4568-67-6 2,2-dimethyl, 4-(benzyloxypropyl) Industrial applications
2-Methyl-1,3-dioxolane - 2-methyl Migrates from PET bottles; low toxicity

Key Findings

Substituent Effects on Reactivity: Ethoxy and phenyl groups at the 2- and 4-positions likely enhance steric hindrance and electronic conjugation compared to simpler analogs like 2-methyl-1,3-dioxolane. This could reduce susceptibility to oxidation, as seen in 2-phenyl-1,3-dioxolane, which remains stable under K₂Cr₂O₇ without AlCl₃ .

Thermodynamic Stability :

  • Group contribution models predict substituted 1,3-dioxolanes (e.g., 2,2-di-iPr-1,3-dioxolane) with deviations <2.5 kJ/mol in enthalpy of formation, suggesting similar stability for 2,2-diethoxy-4,4-diphenyl derivatives .

Biological Activity :

  • Chiral 1,3-dioxolanes (e.g., dimethyl (4R-5R)-2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate) show MIC values of 4.8–5000 µg/mL against S. aureus and C. albicans, indicating substituent-dependent antimicrobial efficacy .

Industrial and Environmental Behavior :

  • Volatile 1,3-dioxolanes like 2-methyl-1,3-dioxolane migrate into beverages from PET bottles at concentrations ≤19 ng/mL, highlighting stability concerns in packaging applications .

Data Tables

Table 1: Antimicrobial Activity of Selected 1,3-Dioxolanes

Compound MIC Range (µg/mL) Target Microorganisms Reference
Chiral 1,3-dioxolane derivatives 4.8–5000 S. aureus, C. albicans
2-(2,4-Dichlorophenyl)-4,5-dimethyl-1,3-dioxolane Not reported Inferred bioactive potential

Table 2: Volatile 1,3-Dioxolanes in PET Materials

Compound Maximum Migration (ng/mL) Matrix Reference
2-Methyl-1,3-dioxolane 19 (50% ethanol) Recycled PET bottles

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